

Application Notes and Protocols for Non-Viral In Vivo CRISPR Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CRSP-1	
Cat. No.:	B561581	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The CRISPR-Cas9 system has emerged as a transformative technology for genome editing, offering unprecedented potential for treating genetic diseases. A primary challenge for its therapeutic application is the safe and efficient delivery of CRISPR components—Cas9 nuclease and single-guide RNA (sgRNA)—to target cells in vivo. While viral vectors are efficient, they carry inherent risks such as immunogenicity, limited cargo capacity, and potential for insertional mutagenesis.

Non-viral delivery methods present a promising alternative, offering advantages like lower immunogenicity, the ability to carry larger genetic payloads, and simpler, more scalable manufacturing processes.[1][2] These systems typically utilize nanoparticles to encapsulate and protect the CRISPR cargo, facilitating its journey through the bloodstream and into the target cells. This document provides detailed application notes and protocols for the leading non-viral strategies for in vivo CRISPR delivery.

Section 1: Lipid Nanoparticle (LNP) Mediated Delivery

Application Note: Lipid nanoparticles (LNPs) are currently the most clinically advanced non-viral platform for nucleic acid delivery. An LNP is a spherical particle typically composed of four lipid components: an ionizable cationic lipid (which complexes with the negatively charged CRISPR cargo), a PEG-lipid (to provide a hydrophilic shield and increase circulation time),







cholesterol (for structural integrity), and a helper phospholipid (to aid in forming the lipid bilayer).[3][4]

The CRISPR cargo can be delivered as messenger RNA (mRNA) encoding the Cas9 protein and a separate sgRNA, or as a pre-formed Cas9-sgRNA ribonucleoprotein (RNP) complex.[5] Upon intravenous administration, LNPs are particularly effective at targeting the liver due to the fenestrated endothelium of liver sinusoids and the binding of apolipoprotein E (ApoE) from the bloodstream, which facilitates uptake by hepatocytes.[6] Once inside the cell via endocytosis, the ionizable lipid becomes protonated in the acidic endosome, disrupting the endosomal membrane and releasing the CRISPR payload into the cytoplasm.[6] LNP-based systems have shown remarkable, durable effects in preclinical models, making them a leading strategy for treating genetic liver disorders.[7][8]

Quantitative Data for LNP-Mediated Delivery



Target Gene/Disea se Model	Animal Model	CRISPR Cargo	Administrat ion Route	Key Efficacy Results	Reference
Transthyretin (TTR)	Mouse	Cas9 mRNA & sgRNA	Intravenous	>97% reduction in serum TTR protein, persisting for at least 12 months.	[7][8]
Antithrombin (AT) / Hemophilia	Mouse	Cas9 mRNA & sgRNA	Intravenous	22-38% indel frequency in the liver; phenotype recovery in hemophilia models.	[4][9]
Reporter Gene (Ai9)	Mouse	Cas9 mRNA & sgRNA	Intravenous	~60% gene knockout in hepatocytes.	[5]
Proprotein convertase subtilisin/kexi n type 9 (PCSK9)	Mouse	Cas9 mRNA & sgRNA	Intravenous	~80% knockdown of serum PCSK9 levels.	[10]
Matrix Gla Protein (Mgp) / Glaucoma Model	Mouse	Cas9 mRNA & sgRNA	Intravitreal	Efficient knockout of Mgp in the trabecular meshwork, inducing glaucoma phenotype.	[11]



Diagram: LNP Formulation and Cellular Delivery



Click to download full resolution via product page

LNP formulation workflow and in vivo delivery pathway.

Protocol: Formulation and Administration of CRISPR LNPs

This protocol describes the formulation of LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic device for in vivo delivery to the mouse liver.[3][4]

- 1. Materials and Reagents:
- Lipids: Ionizable lipid (e.g., SM-102 or DLin-MC3-DMA), DSPC (helper lipid), Cholesterol, PEG-DMG 2000.
- Solvents: Anhydrous Ethanol, Nuclease-free Water.
- Buffers: 100 mM Citrate Buffer (pH 3.0-4.0), 1x Phosphate-Buffered Saline (PBS, pH 7.4).
- CRISPR Components: High-purity Cas9 mRNA, chemically modified sgRNA.



Equipment: Microfluidic mixing device (e.g., NanoAssemblr), dialysis cassettes (10 kDa MWCO), sterile filters (0.22 μm).

2. Procedure:

- Preparation of Lipid Stock (Organic Phase):
 - In a sterile, RNase-free tube, dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in anhydrous ethanol. A common molar ratio is 50:10:38.5:1.5.[3][12]
 - The final lipid concentration in ethanol should be between 10-25 mM. Vortex until fully dissolved.
- Preparation of CRISPR Cargo (Aqueous Phase):
 - Dilute the Cas9 mRNA and sgRNA in the citrate buffer to the desired concentration. The N:P ratio (nitrogen in ionizable lipid to phosphate in RNA) is a critical parameter, typically ranging from 3:1 to 10:1.
 - Ensure the buffer is pre-chilled to 4°C.
- LNP Formulation via Microfluidic Mixing:
 - Set up the microfluidic mixer according to the manufacturer's instructions.
 - Load the lipid solution (organic phase) and the RNA solution (aqueous phase) into separate syringes.
 - Set the flow rate ratio of aqueous to organic phase to 3:1.
 - Set the total flow rate (e.g., 12 mL/min).
 - Initiate mixing. The rapid mixing of the two phases causes the lipids to precipitate and selfassemble around the RNA cargo, forming LNPs.
 - Collect the resulting milky-white LNP solution.
- Purification and Concentration:



- Immediately transfer the LNP solution to a pre-soaked dialysis cassette.
- Perform dialysis against 1x PBS (pH 7.4) at 4°C for at least 6 hours, with buffer changes every 2 hours, to remove ethanol and exchange the buffer.
- (Optional) Concentrate the LNPs using a centrifugal filter device if a higher concentration is needed.

Characterization:

- Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
 Target size is typically 70-100 nm with a PDI < 0.2.
- Encapsulation Efficiency: Use a fluorescent RNA-binding dye (e.g., RiboGreen assay) to measure the amount of unencapsulated RNA. Compare this to the total RNA amount (measured after lysing the LNPs with a detergent like Triton X-100). Efficiency should be >90%.[4]

In Vivo Administration:

- Sterile-filter the final LNP formulation through a 0.22 μm filter.
- Dilute the LNPs in sterile PBS to the final desired dose. A typical dose for mice is 1-3 mg/kg of total RNA.[4]
- Administer to mice via intravenous (tail vein) injection.
- Monitor animals according to institutional guidelines. Analyze target tissues for gene editing at a predetermined time point (e.g., 7-14 days post-injection).

Section 2: Polymer-Based Nanoparticle Delivery

Application Note: Polymer-based nanoparticles, or polyplexes, are formed through the electrostatic interaction between cationic polymers and the negatively charged CRISPR components.[13] Materials like polyethyleneimine (PEI) and poly(amido amine) (PAMAM) dendrimers are commonly used.[14][15] The high density of positive charges on the polymer condenses the nucleic acid or RNP into a compact, stable nanoparticle that protects the cargo from degradation.



Cellular uptake occurs via endocytosis. A key mechanism for payload release is the "proton sponge effect," where the polymer's amine groups buffer the endosomal pH, leading to an influx of protons and chloride ions. This increases osmotic pressure, causing the endosome to swell and rupture, releasing the polyplex into the cytoplasm.[16] While effective, a major challenge for polymer-based systems is managing cytotoxicity, which often correlates with the polymer's charge density and molecular weight.[14]

Ouantitative Data for Polymer-Based Delivery

Polymer System	Animal Model	CRISPR Cargo	Administrat ion Route	Key Efficacy Results	Reference
pH- Responsive Polymer	Mouse (Ai14 Reporter)	Cas9 RNP & Donor DNA	Intravenous / Intramuscular	Gene editing observed in liver, lung, and skeletal muscle.	[17]
Hyperbranch ed Polymer (HP-25K)	Rabbit Fibroblasts (in vitro)	CRISPR/Cas 9 pDNA	N/A (in vitro)	Higher gene editing rates than Lipofectamin e at several loci.	[13]
Poly-RNP (RCT Polymerizatio n)	Mouse (HeLa tumor xenograft)	sgRNA/Cas9 RNP	Intratumoral	Significant attenuation of GFP expression in tumors.	[16]

Diagram: Polyplex Formation and Release



Self-Assembly CRISPR RNP Cationic Polymer (Anionic) (e.g., PEI) Electrostatic Interaction Polyplex Nanoparticle Cellular Uptake Cellular Mechanism Endocytosis **Endosome Acidification** (pH drop) Proton Sponge Effect Osmotic Swelling & Endosome Rupture Cytoplasmic Release

Polyplex Self-Assembly & Endosomal Escape

Click to download full resolution via product page

Formation and intracellular release of polymer-based nanoparticles.



Protocol: Formulation of CRISPR-RNP Polyplexes

This protocol provides a general method for forming nanoparticles by complexing cationic polymers with CRISPR RNPs.

- 1. Materials and Reagents:
- Polymer: Cationic polymer (e.g., branched PEI 25 kDa, JetPEI®).
- CRISPR Components: High-purity Cas9 protein, synthetic sgRNA.
- Buffers: Nuclease-free HBS (HEPES Buffered Saline) or 10% glucose solution.
- 2. Procedure:
- Preparation of Cas9 RNP:
 - In an RNase-free tube, dilute Cas9 protein and sgRNA separately in an appropriate buffer (e.g., HBS).
 - Combine the Cas9 and sgRNA solutions at a 1:1.2 molar ratio.
 - Incubate at room temperature for 15-20 minutes to allow stable RNP complex formation.
- Polyplex Formation:
 - The N/P ratio (molar ratio of polymer amine nitrogens to RNA phosphates) is critical and must be optimized. Start by testing a range from 5 to 20.
 - Dilute the required amount of cationic polymer stock solution in one tube with HBS or glucose solution.
 - In a separate tube, dilute the pre-formed Cas9 RNP to the same final volume.
 - Add the polymer solution to the RNP solution dropwise while gently vortexing. Do not add the RNP to the polymer.
 - Incubate the mixture at room temperature for 20-30 minutes to allow stable polyplexes to form.



- Characterization and Administration:
 - Characterize the polyplexes for size and zeta potential using DLS.
 - Administer the freshly prepared polyplex solution to animals via the desired route (e.g., intravenous or intratumoral injection). Dosage must be optimized based on the polymer's toxicity profile.

Section 3: Extracellular Vesicle (EV) Mediated Delivery

Application Note: Extracellular vesicles (EVs), including exosomes, are cell-derived, membrane-bound nanoparticles that naturally transport proteins and nucleic acids between cells.[18] This makes them an attractive "natural" delivery vehicle with high biocompatibility and low immunogenicity.[19] There are two main strategies for loading CRISPR components into EVs:

- Endogenous Loading: The EV-producing cells (e.g., HEK293T) are genetically engineered to express Cas9 and sgRNA.[20] Often, the Cas9 is fused to a protein that is naturally sorted into EVs, enhancing encapsulation. The EVs are then harvested from the cell culture media.
 [20]
- Exogenous Loading: EVs are first isolated from a cell source and then loaded with CRISPR cargo (typically RNP) using physical methods like electroporation, sonication, or saponin-based permeabilization.[18][21]

EVs can also be engineered to display specific targeting ligands on their surface, enabling delivery to tissues beyond the liver.[19]

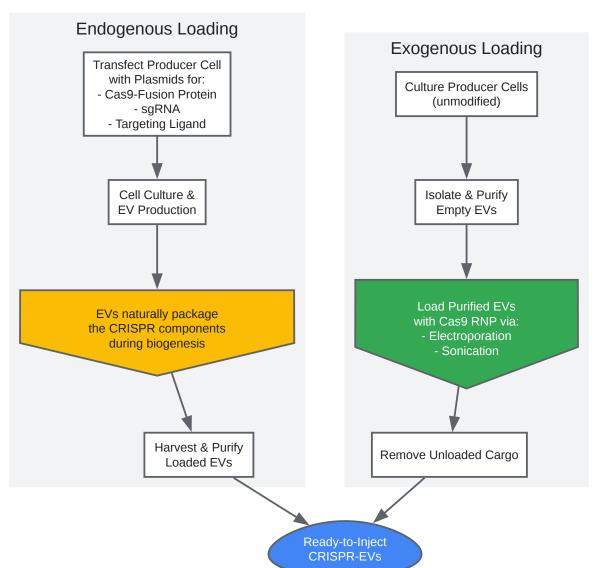
Quantitative Data for EV-Mediated Delivery



EV Source / Loading Strategy	Animal Model	CRISPR Cargo	Administrat ion Route	Key Efficacy Results	Reference
Engineered HEK293T / Endogenous	Mouse	Cas9 RNP	Intravenous	2% indel frequency in lung tissue, 1% in xenograft tissue.	[22]
Engineered HEK293T / Endogenous (Targeted)	Mouse	Cas9 RNP	Intravenous	Significant gene editing in the lungs with no detectable morbidity.	[19][23]
Pancreatic Cancer Cells / Exogenous (Exo-Fect)	Mouse (Orthotopic Tumor)	CRISPR/Cas 9 pDNA	Intraperitonea I	Suppression of tumor growth.	[24]

Diagram: EV Loading Strategies





Strategies for Loading CRISPR Cargo into EVs

Click to download full resolution via product page

Comparison of endogenous and exogenous EV loading methods.

Protocol: Production of Endogenously Loaded CRISPR-EVs

This protocol is based on engineering producer cells to package Cas9 RNPs into EVs.[19][23]



1. Materials and Reagents:

- Cells: HEK293T cells (a high EV-producing cell line).
- Culture Media: DMEM with 10% EV-depleted FBS (prepare by ultracentrifuging FBS at 100,000 x g overnight).
- Plasmids: Expression plasmids for Cas9 fused to an EV-sorting protein (e.g., Lamp2b), and an expression plasmid for the desired sgRNA.
- Reagents: Transfection reagent (e.g., Lipofectamine 3000), PBS.
- Equipment: Ultracentrifuge, cell culture supplies.

2. Procedure:

- Cell Culture and Transfection:
 - Plate HEK293T cells and grow to 70-80% confluency.
 - Replace media with fresh media containing EV-depleted FBS.
 - Co-transfect the cells with the Cas9-fusion plasmid and the sgRNA plasmid using a suitable transfection reagent.
- EV Production and Harvest:
 - After 24 hours, replace the transfection media with fresh EV-depleted media.
 - Culture the cells for an additional 48-72 hours.
 - Collect the conditioned media and proceed with EV isolation.
- EV Isolation via Differential Ultracentrifugation:
 - Centrifuge the collected media at 300 x g for 10 min to pellet cells.
 - Transfer supernatant and centrifuge at 2,000 x g for 20 min to remove dead cells.



- Transfer supernatant and centrifuge at 10,000 x g for 30 min to remove cell debris and larger vesicles.
- Filter the supernatant through a 0.22 μm filter.
- Ultracentrifuge the final supernatant at 100,000 x g for 70-90 min to pellet EVs.
- Discard the supernatant, wash the EV pellet with a large volume of sterile PBS, and repeat the ultracentrifugation step.
- Resuspend the final EV pellet in a small volume of sterile PBS.
- · Characterization and Administration:
 - Quantification: Measure total protein content (BCA assay) or use nanoparticle tracking analysis (NTA) to determine particle concentration and size distribution.
 - Validation: Confirm the presence of Cas9 protein in the EVs via Western blot.
 - Administer the purified EVs to animals via the desired route.

Section 4: Other Promising Non-Viral Methods CRISPR-Gold

CRISPR-Gold consists of gold nanoparticles (AuNPs) conjugated to DNA oligonucleotides, which are then complexed with Cas9 RNP and an endosomolytic polymer.[25] This system can deliver the complete editing machinery, including a donor DNA template for homology-directed repair (HDR). It has been used to correct the mutation causing Duchenne muscular dystrophy (DMD) in a mouse model via intramuscular injection, achieving a correction efficiency of ~3.3% and restoring dystrophin protein expression.[25][26][27]

Hydrodynamic Delivery

This physical method involves the rapid tail-vein injection of a large volume of saline containing naked CRISPR plasmid DNA into a mouse.[28] The resulting increase in hydrostatic pressure transiently permeabilizes the cell membranes of hepatocytes, allowing the plasmids to enter. This technique is highly efficient for liver targeting, transfecting up to 40% of hepatocytes.[29]



[30] However, due to its invasive nature and applicability only to small animals, it is primarily a valuable preclinical research tool rather than a direct therapeutic strategy.[31]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pre-clinical non-viral vectors exploited for in vivo CRISPR/Cas9 gene editing: an overview
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Nanoparticles as Non-Viral Vectors for Efficient Delivery of CRISPR/Cas9 PMC [pmc.ncbi.nlm.nih.gov]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo delivery of CRISPR-Cas9 using lipid nanoparticles enables antithrombin gene editing for sustainable hemophilia A and B therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Frontiers | Nanoparticle Delivery of CRISPR/Cas9 for Genome Editing [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 10. Fast and Efficient CRISPR/Cas9 Genome Editing In Vivo Enabled by Bioreducible Lipid and Messenger RNA Nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 13. Delivery of CRISPR/Cas9 Plasmid DNA by Hyperbranched Polymeric Nanoparticles Enables Efficient Gene Editing [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application





- 16. Nanoparticle based delivery of CRISPR/Cas9 genome editing therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 17. pH-Responsive Polymer Nanoparticles for Efficient Delivery of Cas9 Ribonucleoprotein With or Without Donor DNA PMC [pmc.ncbi.nlm.nih.gov]
- 18. CRISPR-Cas9 delivery strategies with engineered extracellular vesicles PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Engineering extracellular vesicles to deliver CRISPR ribonucleoprotein for gene editing -PMC [pmc.ncbi.nlm.nih.gov]
- 21. exosome-rna.com [exosome-rna.com]
- 22. Applying EVs-Encapsulated CRISPR Ribonucleoprotein Complex for Gene Editing in Vivo [openscholar.uga.edu]
- 23. [PDF] An exosome-based gene delivery platform for cell-specific CRISPR/Cas9 genome editing | Semantic Scholar [semanticscholar.org]
- 24. Exosome-mediated delivery of CRISPR/Cas9 for targeting of oncogenic KrasG12D in pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nanoparticle delivery of Cas9 ribonucleoprotein and donor DNA in vivo induces homology-directed DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. In Vivo Editing of the Adult Mouse Liver Using CRISPR/Cas9 and Hydrodynamic Tail Vein Injection PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. In Vivo Editing of the Adult Mouse Liver Using CRISPR/Cas9 and Hydrodynamic Tail Vein Injection | Springer Nature Experiments [experiments.springernature.com]
- 30. Somatic Liver Knockout (SLiK): A quick and efficient way of generating liver-specific knockout mice using multiplex CRISPR/Cas9 gene editing PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Non-Viral In Vivo CRISPR Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b561581#non-viral-delivery-methods-for-crispr-in-vivo]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com